molecular formula C18H17FN2O2S B2512505 1-[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone CAS No. 851865-99-1

1-[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone

Cat. No.: B2512505
CAS No.: 851865-99-1
M. Wt: 344.4
InChI Key: PPKMZRQBAWEMKU-UHFFFAOYSA-N
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Description

1-[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone is a complex organic compound with a unique structure that includes a fluorophenyl group, a methylsulfanyl group, and an imidazole ring

Scientific Research Applications

1-[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone typically involves multiple steps. One common method includes the reaction of 4-fluorobenzyl chloride with thiourea to form 4-fluorobenzylthiourea. This intermediate is then reacted with 2-phenoxyacetyl chloride in the presence of a base to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 1-[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes, while the imidazole ring can interact with metal ions in the active site of enzymes. This dual interaction can inhibit enzyme activity, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone is unique due to its combination of a fluorophenyl group, a methylsulfanyl group, and an imidazole ring.

Properties

IUPAC Name

1-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2S/c19-15-8-6-14(7-9-15)13-24-18-20-10-11-21(18)17(22)12-23-16-4-2-1-3-5-16/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKMZRQBAWEMKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701328999
Record name 1-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701328999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24781687
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

851865-99-1
Record name 1-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701328999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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